4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione
Description
4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylamino]-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-11-5-3-4-10(8-11)9-17-14-12-6-1-2-7-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVZNFRYSGLKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione typically involves the reaction of 2-aminobenzylamine with 3-chlorobenzyl chloride under basic conditions, followed by cyclization and thiolation steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for quinazoline derivatives often employ microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and reduce reaction times . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield quinazoline-2-thione derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) in polar aprotic solvents.
Major Products
The major products formed from these reactions include quinazoline-2,4-dione, quinazoline-2-thione, and various substituted quinazoline derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives, including 4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione, as promising anticancer agents. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Case Study: Synthesis and Evaluation of Anticancer Activity
- Synthesis : The compound was synthesized through a multi-step process involving the reaction of substituted anilines with isothiocyanates.
- Biological Evaluation : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism of action was investigated through apoptosis assays, revealing that the compound induces programmed cell death in cancer cells.
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 12.5 | Induces apoptosis |
| This compound | A549 | 15.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to diabetes and cancer.
Case Study: Dipeptidyl Peptidase IV Inhibition
- Objective : Investigate the compound's potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor.
- Findings : The compound demonstrated competitive inhibition with an IC50 value comparable to established DPP-IV inhibitors such as Sitagliptin. Kinetic studies indicated that the compound binds effectively to the active site of DPP-IV.
| Enzyme | Inhibitor | IC50 (µM) | Binding Type |
|---|---|---|---|
| Dipeptidyl Peptidase IV | This compound | 9.25 | Competitive |
| Dipeptidyl Peptidase IV | Sitagliptin | 10.0 | Competitive |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies indicate that quinazoline derivatives possess significant antibacterial and antifungal properties.
Case Study: Antimicrobial Screening
- Methodology : The compound was screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Results : The results showed that the compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective growth inhibition.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of 4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione involves the inhibition of specific enzymes and receptors. It targets molecular pathways involved in cell proliferation and apoptosis, making it a promising candidate for anti-cancer therapies . Molecular docking studies have shown that it can interact with key amino acid residues in the active sites of target proteins .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anti-cancer drug.
Erlotinib: Another quinazoline-based anti-cancer agent.
Afatinib: A quinazoline derivative with applications in cancer treatment.
Uniqueness
4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound for research and industrial applications .
Biological Activity
4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione, also known as a member of the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a quinazoline core substituted with a chlorophenyl group and an amino moiety. Its molecular formula is .
The biological activity of this compound is attributed to several mechanisms:
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by modulating key apoptotic pathways. Specifically, it increases the Bax/Bcl-2 ratio and activates caspase-9, leading to cell cycle arrest and subsequent cell death .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of quinazoline compounds exhibit significant antibacterial and antifungal activities. These effects are often linked to their ability to inhibit key enzymes involved in bacterial cell wall synthesis .
In Vitro Studies
The following table summarizes the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.10 | Induces apoptosis via caspase activation |
| HepG2 (Liver) | 9.6 | Cell cycle arrest at G2/M phase |
| Vero (Normal) | >100 | Selective toxicity towards cancer cells |
These results indicate that the compound exhibits significant selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic window.
Case Studies
- Study on MCF-7 Cells : In a study evaluating the cytotoxicity of various quinazoline derivatives, this compound demonstrated an IC50 value of 10.10 µM against MCF-7 cells. The mechanism was linked to increased apoptosis through enhanced Bax/Bcl-2 ratios .
- HepG2 Cell Line Analysis : Another study highlighted that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase in HepG2 cells. This finding was corroborated by flow cytometry analysis, indicating its potential as an anticancer agent .
- Antimicrobial Activity Assessment : In vitro assays revealed that derivatives of this compound exhibited promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, further underscoring its versatility as a therapeutic agent .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aromatic proton environment and substituent positions. The thione sulfur’s electron-withdrawing effect causes distinct deshielding in adjacent protons .
- IR Spectroscopy : The C=S stretch (~1200–1250 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) confirm functional groups.
- X-ray Crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., S···H–N interactions) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
What biological activities have been reported for this compound, and what in vitro models are used to assess them?
Basic Research Question
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution assays (MIC values typically 8–32 µg/mL). The 3-chlorophenyl group enhances membrane penetration .
- Enzyme Inhibition : Evaluated against tyrosine kinases or cytochrome P450 isoforms via fluorometric or colorimetric assays (IC₅₀ values reported in µM range).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic effects .
How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Advanced Research Question
Discrepancies often arise from:
- Experimental Variability : Differences in assay protocols (e.g., incubation time, solvent DMSO concentration). Standardize conditions using CLSI guidelines for antimicrobial testing .
- Structural Analog Confusion : Similar triazole-thione derivatives (e.g., 1,2,4-triazole-3-thiones) may be misreported. Confirm identity via comparative NMR/X-ray analysis .
- Bioactivity Mechanisms : Use target-specific assays (e.g., enzyme inhibition) instead of broad-spectrum models to isolate mechanisms .
What computational chemistry approaches are suitable for predicting the reactivity or binding modes of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Molecular Docking : Simulates interactions with targets (e.g., fungal CYP51) using AutoDock Vina. The chlorophenyl group’s hydrophobic interactions dominate binding affinity .
- Molecular Dynamics (MD) : Assesses stability of ligand-protein complexes over time (50–100 ns simulations) .
What strategies optimize regioselectivity in derivatization reactions of the quinazoline-thione core?
Advanced Research Question
- Protecting Groups : Temporarily block the thione sulfur with benzyl or methyl groups during alkylation/arylation to direct substitution to the N1 or N3 positions .
- Catalytic Control : Use Pd catalysts (e.g., Pd(OAc)₂) for Suzuki couplings at specific positions. Microwave-assisted synthesis enhances reaction rates and selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor electrophilic substitution at electron-deficient positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
